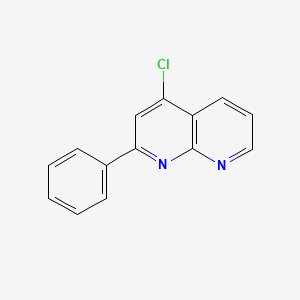

4-Chloro-2-phenyl-1,8-naphthyridine

Description

Historical Context and Evolution of 1,8-Naphthyridine (B1210474) Chemistry

The journey of 1,8-naphthyridine chemistry began with the initial synthesis of its parent scaffold. The first synthesis of a naphthyridine derivative was accomplished by Reissert in 1893. However, it was not until 1927 that the unsubstituted 1,8-naphthyridine was prepared. nih.gov Early synthetic methodologies, such as the Skraup and Doebner-Von Miller reactions, which were effective for quinoline (B57606) synthesis, proved less efficient for naphthyridines due to the lower electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring of aniline (B41778). scispace.com

A significant breakthrough in the synthesis of 1,8-naphthyridines was the application of the Friedländer condensation, which remains one of the most straightforward and high-yielding methods. acs.org This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an active methylene (B1212753) group. Over the years, numerous modifications and novel synthetic routes have been developed, including the Gould-Jacobs reaction, which involves the condensation of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization. scispace.com The continuous evolution of synthetic strategies has made a wide array of substituted 1,8-naphthyridine derivatives accessible for further investigation. acs.org

Significance of the 1,8-Naphthyridine Core in Contemporary Organic and Medicinal Chemistry Research

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.govnih.gov This has spurred extensive research into its derivatives, revealing a broad spectrum of pharmacological activities. nih.govnih.gov

Derivatives of 1,8-naphthyridine have demonstrated a remarkable range of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov They have also shown potential in treating neurological disorders such as Alzheimer's disease and depression. nih.gov The versatility in the synthesis of 1,8-naphthyridines allows for the introduction of various functional groups at different positions of the bicyclic system, enabling the fine-tuning of their biological and physicochemical properties. nih.gov This adaptability makes the 1,8-naphthyridine skeleton a valuable template in the design and discovery of new therapeutic agents. nih.govnih.gov The interest in this scaffold is also driven by its presence in both natural products and synthetically derived molecules with significant biological importance. nih.gov

Table 1: Reported Biological Activities of 1,8-Naphthyridine Derivatives

| Biological Activity | Reference |

| Antimicrobial | nih.govnih.govmdpi.com |

| Anticancer | acs.orgnih.govnih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.gov |

| Analgesic | nih.gov |

| Neurological Disorders | nih.gov |

Structural Elucidation and Nomenclatural Aspects of 4-Chloro-2-phenyl-1,8-naphthyridine within the Naphthyridine Isomeric Series

Naphthyridines are a class of diazanaphthalenes, which are bicyclic heterocyclic compounds containing two nitrogen atoms in the fused rings. There are six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms. nih.gov The 1,8-naphthyridine isomer is one of the most extensively studied. nih.gov

The systematic name for this compound, according to IUPAC nomenclature, clearly defines the arrangement of its constituent parts. The parent structure is the 1,8-naphthyridine ring system. The numbering of the ring atoms follows established rules for fused heterocyclic systems. In this case, a chloro group is substituted at position 4, and a phenyl group is at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the naphthyridine and phenyl rings, confirming their relative positions. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide fragmentation patterns that can help to confirm its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.

For comparison, the related compound 4-chloro-2-methyl-1,8-naphthyridine (B1424020) has a molecular weight of 178.62 g/mol . sigmaaldrich.comsigmaaldrich.com The synthesis of various 2-phenyl-1,8-naphthyridine (B10842077) derivatives has been reported, often starting from 2-amino-nicotinaldehyde and a phenyl-substituted ketone via the Friedländer synthesis. ekb.eg

Overview of Research Trajectories for Halogenated Phenyl-Naphthyridine Systems

Research into halogenated phenyl-naphthyridine systems has been a fertile ground for the discovery of new compounds with potential therapeutic applications. The introduction of a halogen atom, such as chlorine, and a phenyl group onto the naphthyridine scaffold can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Studies have shown that the presence and position of halogen substituents on the phenyl ring of 1,8-naphthyridine derivatives can impact their antimicrobial activity. nih.gov For instance, some studies have indicated that a 4-chloro substituent on a phenyl ring attached to a heterocyclic moiety on the 1,8-naphthyridine core can enhance antibacterial and antifungal effects. nih.gov

In the context of anticancer research, various halogenated 1,8-naphthyridine derivatives have been synthesized and evaluated. For example, certain 7-chloro-1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxicity against various cancer cell lines. nih.gov The position of the phenyl group, whether at the 2, 3, or 4-position of the naphthyridine ring, also plays a crucial role in determining the biological activity profile. nih.gov The exploration of different halogenation patterns and phenyl substitutions on the 1,8-naphthyridine skeleton continues to be an active area of research in the quest for novel and more effective therapeutic agents. acs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

4-chloro-2-phenyl-1,8-naphthyridine |

InChI |

InChI=1S/C14H9ClN2/c15-12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H |

InChI Key |

DHGNDRDQOATFHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 2 Phenyl 1,8 Naphthyridine and Its Derivatives

Classical and Contemporary Approaches to the 1,8-Naphthyridine (B1210474) Scaffold

The construction of the 1,8-naphthyridine ring system has historically relied on adaptations of classical quinoline (B57606) syntheses, where aniline (B41778) is replaced by a 2-aminopyridine (B139424) precursor. However, the lower electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring of aniline can render some of these methods less effective for naphthyridine synthesis. Over the years, a variety of named reactions have been successfully applied and modified to produce this important heterocyclic motif.

Friedländer Condensation and its Green Chemistry Modifications

The Friedländer condensation is one of the most effective and widely used methods for the synthesis of 1,8-naphthyridines. This reaction typically involves the acid- or base-catalyzed condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position (such as 2-aminonicotinaldehyde) with a compound containing an α-methylene group.

The classical Friedländer synthesis often requires harsh reaction conditions and long reaction times. In response to the growing demand for environmentally benign synthetic protocols, several green chemistry modifications have been developed. These include the use of:

Microwave irradiation: This technique significantly reduces reaction times and can lead to improved yields. For instance, the DABCO-catalyzed Friedländer condensation of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds under solvent-free microwave irradiation affords 1,8-naphthyridines in good yields within minutes.

Ionic liquids: These have been employed as green solvents and catalysts. For example, basic ionic liquids have been shown to effectively catalyze the Friedländer reaction, with the added benefit of catalyst recyclability.

Water as a solvent: The use of water as a reaction medium is a key aspect of green chemistry. The synthesis of 1,8-naphthyridines has been successfully demonstrated in water using an inexpensive and biocompatible ionic liquid like choline hydroxide (B78521) as a catalyst.

Solvent-free grinding conditions: The solid-state reaction of 2-aminonicotinaldehyde with active methylene compounds, catalyzed by reusable catalysts like CeCl₃·7H₂O, proceeds efficiently at room temperature with high yields.

A variety of catalysts have been explored to improve the efficiency of the Friedländer condensation for 1,8-naphthyridine synthesis, as highlighted in the table below.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Choline hydroxide | 2-Aminonicotinaldehyde, Acetone | H₂O, 50 °C, 6 h | 99 | |

| CeCl₃·7H₂O | 2-Aminonicotinaldehyde, Ethyl acetoacetate | Grinding, RT, 10 min | 90 | |

| DABCO | 2-Aminonicotinaldehyde, Acetophenone | Microwave, solvent-free | 86 | |

| Basic Ionic Liquid | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | 80 °C, 24 h | High |

Doebner and Doebner-Von-Miller Reactions

The Doebner reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. While effective for quinoline synthesis, its application to 2-aminopyridines for the formation of 1,8-naphthyridines can be challenging. The cyclization can occur through the C-3 position of the pyridine ring to give the desired naphthyridine, or through the ring nitrogen to form a pyrrolidine-2,3-dione derivative. The outcome is influenced by the electronic nature of substituents on the 2-aminopyridine ring. Electron-releasing groups at the 6-position of the 2-aminopyridine can activate the C-3 position, favoring the formation of the 1,8-naphthyridine ring.

The Doebner-von Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines. When applied to 2-aminopyridines, similar challenges regarding the regioselectivity of cyclization are encountered. These methods are generally less productive for 1,8-naphthyridine synthesis compared to the Friedländer condensation due to the decreased nucleophilicity of the pyridine ring.

Gould–Jacob and Meth-Cohn Cyclizations

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxy-1,8-naphthyridine derivatives. The reaction proceeds through the initial condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate, a diethyl-N-(2-pyridyl)aminomethylenemalonate, undergoes thermal cyclization at high temperatures (around 250 °C), typically in a high-boiling solvent like diphenyl ether, to yield an ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridines. This reaction involves the treatment of N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Pfitzinger, Knorr, and Conard-Limpach Methodologies

The Pfitzinger reaction, which traditionally involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids, can be adapted for the synthesis of 1,8-naphthyridine analogues. By using a 7-azaisatin instead of isatin, 1,8-naphthyridine-4-carboxylic acids can be produced. A Pfitzinger-type condensation has also been reported starting from a [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, which is derived in two steps from 2-aminopyridine.

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. The Conrad-Limpach synthesis, on the other hand, is the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. While these methods are cornerstones of quinoline chemistry, their application to the synthesis of 1,8-naphthyridines from 2-aminopyridines is less common and can be less efficient due to the electronic properties of the pyridine ring.

Targeted Synthesis of 4-Chloro-2-phenyl-1,8-naphthyridine

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a 2-phenyl-1,8-naphthyridin-4-one intermediate, followed by a chlorination reaction.

Strategies Involving 2-Aminopyridine Precursors

A common and effective strategy for the synthesis of the 2-phenyl-1,8-naphthyridin-4-one intermediate is the condensation of a 2-aminopyridine derivative with a β-ketoester, in this case, ethyl benzoylacetate. This reaction is a variation of the Conrad-Limpach synthesis.

The reaction involves the condensation of 2-aminopyridine with ethyl benzoylacetate, which upon thermal cyclization, yields 2-phenyl-1,8-naphthyridin-4-one. This intermediate is then subjected to chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), to afford the final product, this compound.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Cyclocondensation | 2-Aminopyridine, Ethyl benzoylacetate | Polyphosphoric acid (PPA), heat | 2-Phenyl-1,8-naphthyridin-4-one | |

| 2. Chlorination | 2-Phenyl-1,8-naphthyridin-4-one | Phosphorus oxychloride (POCl₃), heat | This compound |

The initial condensation reaction can be promoted by various acidic catalysts, with polyphosphoric acid being a frequently cited example for driving the cyclization to completion. The subsequent chlorination of the resulting naphthyridinone is a standard transformation in heterocyclic chemistry, effectively converting the hydroxyl group (in its tautomeric amide form) into a chloro substituent, which is a versatile handle for further functionalization.

Vilsmeier-Haack Cyclization Routes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds and can be adapted for the synthesis of halogenated heterocyclic systems like 1,8-naphthyridines. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically involves the use of a Vilsmeier reagent, which is a chloromethyleniminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

A direct and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.net In this process, the Vilsmeier reagent acts as both a formylating and cyclizing agent, leading to the formation of the chloro-substituted naphthyridine ring system in a single step. researchgate.net This intermediate is valuable as the formyl group can be further transformed into various other functionalities. researchgate.net Similarly, SiO₂ nanoparticles have been utilized in the Vilsmeier-Haack cyclization of N-(pyridine-2-yl)acetamide to produce 2-chloro-1,8-naphthyridine-3-carbaldehyde. sid.ir

The general mechanism involves the reaction of a substituted amide with phosphorus oxychloride to form the electrophilic Vilsmeier reagent. wikipedia.org This reagent then attacks an activated aromatic or heterocyclic precursor, leading to an electrophilic substitution. The resulting intermediate undergoes cyclization and subsequent hydrolysis during workup to yield the final aldehyde product. wikipedia.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate diverse molecular libraries.

Several MCR strategies have been developed for the synthesis of 1,8-naphthyridine derivatives. A common approach is a three-component condensation involving a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile (B47326) or an ester of cyanoacetic acid. organic-chemistry.org This method allows for the facile, single-step synthesis of various substituted 1,8-naphthyridines under mild conditions. organic-chemistry.org For instance, the reaction of 2-aminopyridines, aromatic aldehydes, and malononitrile can be catalyzed by N-bromosulfonamides, which act as Lewis acids, to produce the desired naphthyridine derivatives in good to high yields. organic-chemistry.org

The reaction mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 2-aminopyridine to the resulting electron-deficient alkene. The final steps involve intramolecular cyclization, tautomerization, and oxidation to yield the aromatic 1,8-naphthyridine core. These MCRs provide a versatile platform for accessing a wide range of functionalized naphthyridines.

Catalytic Systems in Naphthyridine Synthesis (e.g., InCl₃, SiO₂, Nanoparticles, Ionic Liquids)

Modern synthetic methods for 1,8-naphthyridines often employ innovative catalytic systems to enhance reaction rates, improve yields, and promote environmentally benign conditions.

Indium(III) Chloride (InCl₃): Indium(III) chloride is a versatile Lewis acid catalyst that has been successfully used in the synthesis of 1,8-naphthyridines. sci-hub.seresearchgate.net Its popularity stems from its water tolerance, low cost, and recyclability. sci-hub.se InCl₃-catalyzed reactions provide a facile route to naphthyridine scaffolds, and the catalyst can often be recovered and reused multiple times without a significant loss of efficiency. researchgate.net

SiO₂ Nanoparticles: Nanomaterials, particularly silica (SiO₂) nanoparticles, have emerged as effective heterogeneous catalysts in organic synthesis. sid.ir They offer advantages such as high surface area, stability, and ease of separation from the reaction mixture. In the context of 1,8-naphthyridine synthesis, SiO₂ nanoparticles have been applied to catalyze the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide to yield 2-chloro-1,8-naphthyridine-3-carbaldehyde. sid.ir The use of nanocatalysts aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that serve as both solvents and catalysts in chemical reactions. nih.govacs.org They are considered green alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability. nih.govacs.org In the synthesis of 1,8-naphthyridine derivatives, basic ionic liquids have been employed to catalyze the Friedländer reaction. acs.orgnih.gov For example, the ionic liquid [Bmmim][Im] has shown excellent catalytic activity in the reaction between 2-amino-3-pyridinecarboxaldehyde and active methylene compounds, yielding substituted 1,8-naphthyridines. acs.org This method avoids the use of hazardous and expensive acid or base catalysts and simplifies the product separation process. nih.govresearchgate.net

| Catalyst System | Reaction Type | Key Advantages |

| Indium(III) Chloride (InCl₃) | Friedländer Condensation / Cyclization | Water-tolerant, reusable, efficient Lewis acid catalysis. sci-hub.seresearchgate.net |

| SiO₂ Nanoparticles | Vilsmeier-Haack Cyclization | Heterogeneous, high surface area, easily separable and reusable. sid.ir |

| Ionic Liquids (e.g., [Bmmim][Im]) | Friedländer Reaction | Acts as both solvent and catalyst, green alternative, high yield, catalyst can be recycled. nih.govacs.orgnih.gov |

Microwave-Assisted and Other Energy-Efficient Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles. scielo.org.mxresearchgate.net

The efficiency of microwave heating stems from its ability to directly and rapidly heat the solvent and reactants, leading to a more uniform temperature distribution and faster reaction rates. researchgate.net This energy-efficient protocol represents a significant advancement in the sustainable synthesis of 1,8-naphthyridine derivatives. scielo.org.mxresearchgate.net

| Reaction | Conventional Method | Microwave-Assisted Method | Yield | Reference |

| Grohe-Heitzer Intermediate Synthesis | 2.5 hours | 5 minutes | 93% | scielo.org.mx |

| Naphthyridine Cyclization | Multi-step, long hours | One-pot | 73% | scielo.org.mx |

Transition Metal-Free Synthetic Pathways for Naphthyridine Derivatives

While transition metals are powerful catalysts, their use can present challenges related to cost, toxicity, and the need for removal from the final products. Consequently, the development of transition-metal-free synthetic methods is a significant goal in contemporary organic chemistry. researchgate.netnih.gov

For 1,8-naphthyridine derivatives, several metal-free strategies have been established. One such approach is the direct C-H functionalization of the naphthyridine core. researchgate.net For example, a base-mediated system has been developed for the α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (DMSO) as a readily available and environmentally friendly carbon source under mild conditions. researchgate.net Another method involves a photochemical C-H methylation reaction that eliminates the need for both transition metals and external photosensitizers. researchgate.net

Furthermore, the classic Friedländer reaction, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, can be performed under metal-free conditions. researchgate.net The use of choline hydroxide, an inexpensive and biocompatible ionic liquid, as a catalyst in water allows for the gram-scale synthesis of 1,8-naphthyridines without the need for metal catalysts. researchgate.net Hydrogen-transfer-mediated reactions also provide a pathway for the direct alkylation of aryl-1,8-naphthyridines with alcohols, proceeding in an atom-economic fashion without metal catalysts and producing water as the only byproduct. acs.org

Stereoselective Synthesis and Chiral Auxiliaries in Naphthyridine Chemistry

Stereoselective synthesis is crucial in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

This strategy is particularly effective for creating enantiomerically pure compounds. wikipedia.org The process involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction that is directed by the auxiliary, and then cleaving the auxiliary to reveal the enantiomerically enriched product. The resulting products are diastereomers, which can be easily separated using standard techniques like chromatography or crystallization. wikipedia.org

While the application of chiral auxiliaries is a well-established strategy in asymmetric synthesis, for transformations like aldol (B89426) reactions, alkylations, and Diels-Alder reactions, its specific application to create chiral centers directly on the this compound backbone is a specialized area of research. wikipedia.org For instance, oxazolidinones, popularized by David Evans, are widely used auxiliaries that can direct stereoselective alkylation and aldol reactions, which could theoretically be adapted to precursors of functionalized naphthyridines. The development of diastereoselective syntheses, such as for pyrano and furano naphthyridine derivatives using catalysts like Camphor sulfonic acid, demonstrates the potential for controlling stereochemistry in related heterocyclic systems. ekb.eg

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Phenyl 1,8 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework of 4-Chloro-2-phenyl-1,8-naphthyridine by probing the magnetic properties of its atomic nuclei.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aromatic protons of the naphthyridine and phenyl rings resonate in the downfield region, generally between 7.0 and 9.0 ppm. The protons on the naphthyridine core are influenced by the electron-withdrawing nitrogen atoms and the chloro substituent, leading to characteristic shifts. For instance, the proton at position 3 is typically observed as a singlet, while the protons on the unsubstituted pyridine (B92270) ring of the naphthyridine system (H-5, H-6, and H-7) exhibit coupling patterns (doublets and triplets) consistent with their relative positions. The protons of the phenyl group at position 2 also show characteristic multiplets, with their exact chemical shifts depending on the electronic effects of the naphthyridine ring.

A representative assignment of the proton chemical shifts is provided in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.5 | s |

| H-5 | ~8.2 | dd |

| H-6 | ~7.4 | dd |

| H-7 | ~9.0 | dd |

| Phenyl H (ortho) | ~8.1 | m |

| Phenyl H (meta, para) | ~7.5 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. nih.gov The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Quaternary carbons, such as C-2, C-4, C-8a, and the ipso-carbon of the phenyl ring, typically show distinct signals. The carbon atom bearing the chlorine atom (C-4) is significantly deshielded. The carbons of the naphthyridine ring appear at characteristic chemical shifts, influenced by the nitrogen atoms. The phenyl group carbons also have distinct resonances.

A typical assignment of the carbon chemical shifts is presented in the following table.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-4a | ~121 |

| C-5 | ~136 |

| C-6 | ~121 |

| C-7 | ~153 |

| C-8a | ~155 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho) | ~129 |

| Phenyl C (meta) | ~128 |

| Phenyl C (para) | ~130 |

Note: These are approximate values and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed. youtube.comsdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the naphthyridine and phenyl rings, confirming their connectivity. For example, correlations would be observed between H-5 and H-6, and between H-6 and H-7. lew.ro

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For each C-H bond in the molecule, a cross-peak will be observed in the HSQC spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu HMBC is crucial for piecing together the entire molecular framework by connecting fragments identified through COSY and HSQC. For instance, it can show correlations between the phenyl protons and the C-2 of the naphthyridine ring, confirming the position of the phenyl substituent. It can also show correlations between H-3 and C-2, C-4, and C-4a, definitively placing the chloro substituent at the C-4 position. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. researchgate.net

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the C-H, C=C, C=N, and C-Cl bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretching | 3100-3000 |

| C=C and C=N stretching (aromatic rings) | 1600-1400 |

| C-Cl stretching | 800-600 |

| Aromatic C-H bending (out-of-plane) | 900-675 |

The analysis of these vibrational modes, often supported by computational calculations, provides further confirmation of the molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₄H₉ClN₂).

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals in an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, respectively.

The fragmentation pattern provides further structural clues. Common fragmentation pathways might include the loss of a chlorine atom, the loss of HCN from the naphthyridine ring, or cleavage of the phenyl group. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands in the ultraviolet and possibly the visible region.

These absorption bands correspond to π → π* and n → π* electronic transitions within the conjugated π-system of the aromatic rings. The position and intensity of these bands are characteristic of the chromophore and can be influenced by the solvent polarity. The extended conjugation provided by the phenyl group attached to the naphthyridine core is expected to result in absorption at longer wavelengths compared to the unsubstituted 1,8-naphthyridine (B1210474).

| Transition | Wavelength Range (nm) |

| π → π | ~250-350 |

| n → π | > 300 (often weaker) |

The study of these electronic transitions provides insights into the electronic structure and conjugation of the molecule. researchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

A comprehensive search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray diffraction analysis of This compound . Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles in the solid state is not available.

For context, the crystal structures of other 1,8-naphthyridine derivatives have been reported, providing insights into the planarity of the naphthyridine core and the orientation of substituents. For example, the analysis of related compounds often reveals details about intermolecular interactions, such as π-π stacking and hydrogen bonding, which influence the packing of molecules in the crystal lattice. nih.govmdpi.comeurjchem.com However, without a specific study on This compound , its precise solid-state architecture remains unelucidated.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₉ClN₂ |

| Formula Weight | 240.69 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Photophysical Characterization

The photophysical properties of This compound , including its fluorescence and response to solvent polarity, have not been specifically documented in the reviewed scientific literature. The following subsections are therefore presented without experimental data.

There are no available studies detailing the fluorescence spectroscopy of This compound . Consequently, data on its excitation and emission maxima, quantum yield, and fluorescence lifetime are unknown. The fluorescence characteristics of 1,8-naphthyridine derivatives are known to be highly dependent on their substitution pattern. For instance, the introduction of different functional groups can significantly alter the energy of the excited states and the efficiency of radiative decay.

Table 2: Fluorescence Properties of this compound

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

A systematic investigation of the solvatochromic effects on the photophysical properties of This compound has not been reported. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon for polar molecules and provides insights into the electronic structure of the ground and excited states. Studies on related compounds often show a correlation between the solvent polarity and the position of absorption and emission bands. scirp.org

Table 3: Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Chemical Reactivity and Transformations of 4 Chloro 2 Phenyl 1,8 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core

The 1,8-naphthyridine (B1210474) ring system is generally considered electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Electrophilic substitution on the 1,8-naphthyridine core is generally difficult due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring system. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields or occur at the less deactivated phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at positions activated by good leaving groups. The chlorine atom at the C4 position of 4-Chloro-2-phenyl-1,8-naphthyridine is labile and can be readily displaced by a variety of nucleophiles. This reactivity is analogous to that observed in 4-chloroquinolines.

Amine-based nucleophiles are commonly employed in these reactions. For instance, the reaction with various primary and secondary amines, including anilines and piperidines, leads to the formation of the corresponding 4-amino-2-phenyl-1,8-naphthyridine derivatives. These reactions are often carried out in a polar solvent at elevated temperatures, and in some cases, under acidic or microwave-assisted conditions to enhance the reaction rate and yield. nih.gov The reaction of 4-chloroquinolines with amide solvents at reflux has also been reported to yield 4-aminoquinoline (B48711) derivatives. rsc.org

Hydrazine can also act as a nucleophile, displacing the chloride to form 4-hydrazinyl-2-phenyl-1,8-naphthyridine. This intermediate is a valuable precursor for the synthesis of fused heterocyclic systems.

Functional Group Interconversions and Side Chain Modifications

The functional groups present in this compound, namely the chloro and phenyl groups, can be subjected to various interconversions.

The chloro group at the C4 position can be converted into other functionalities. For example, it can be hydrolyzed to the corresponding 4-hydroxy derivative, 2-phenyl-1,8-naphthyridin-4(1H)-one, under acidic or basic conditions. The chloro group can also be displaced by sulfur nucleophiles to introduce a thiol or thioether functionality.

Modifications of the phenyl group at the C2 position are less common without affecting the naphthyridine core. However, if the phenyl ring itself is substituted with other functional groups, these can undergo standard chemical transformations.

Oxidation and Reduction Chemistry of the Naphthyridine Nucleus

The nitrogen atoms in the 1,8-naphthyridine ring can be oxidized to form N-oxides. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. N-oxidation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. For instance, it can facilitate certain nucleophilic substitution reactions. One study demonstrated the meta-C–H hydroxylation of azaarene N-oxides, suggesting a potential pathway for the introduction of a hydroxyl group on the naphthyridine core following N-oxidation. beilstein-journals.org

Reduction of the this compound can proceed via different pathways. Catalytic hydrogenation, typically using a palladium catalyst on a support like carbon (Pd/C), can lead to dechlorination, replacing the chlorine atom with a hydrogen atom to yield 2-phenyl-1,8-naphthyridine (B10842077). rsc.orglibretexts.org Under more forcing conditions, the naphthyridine ring itself can be partially or fully reduced.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Substitutions

The chlorine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-naphthyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or heteroaryl substituents at the C4 position. The general reaction conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like Na₂CO₃ or K₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Heterocycles

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | High | researchgate.net |

| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | KOH | Ethanol (B145695)/Water | 64 | chemspider.com |

Heck Reaction: The Heck reaction couples the this compound with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with the creation of a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C4 position of the naphthyridine and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology is invaluable for the synthesis of aryl-alkyne derivatives. Copper-free Sonogashira protocols have also been developed.

Table 2: Examples of Sonogashira Coupling with Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | Pd/C, Cu₂O | - | DMA | 60 | rsc.org |

| Aryl Chlorides | (Hetero)arylacetylenes | [{Pd(µ-OH)Cl(NHC)}₂] | Water | Ethanol | High | preprints.org |

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the 1,8-naphthyridine nucleus are not commonly reported under typical synthetic conditions. The aromaticity of the heterocyclic system provides significant stability, making such transformations energetically unfavorable. However, under specific and often harsh conditions, or through photochemical activation, ring-opening or rearrangement pathways may become accessible, though these are not characteristic reactions of this scaffold.

Formation of Heterocyclic Fused Systems from this compound Intermediates

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the C4-chloro group, often in combination with a substituent introduced at an adjacent position, allows for the construction of additional rings onto the 1,8-naphthyridine core.

A common strategy involves the initial nucleophilic substitution of the chloro group, followed by an intramolecular cyclization. For example, reaction with a binucleophile can lead to the formation of a new fused ring.

One important application is the synthesis of pyrimido[4,5-b] rsc.orgnih.govnaphthyridines. This can be achieved by first converting the 4-chloro group to a 4-amino group. The resulting 4-amino-2-phenyl-1,8-naphthyridine can then be reacted with a suitable reagent to construct the fused pyrimidine (B1678525) ring. For instance, cyclization of 2-acetamido-1,8-naphthyridine-3-carboxamides has been shown to produce pyrimido[4,5-b] rsc.orgnih.govnaphthyridines. rsc.org

Another approach involves the reaction of a 4-hydrazinyl-1,8-naphthyridine intermediate to form fused triazolo- or tetrazolo-naphthyridines. The reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine, followed by reaction with an aldehyde and subsequent Sonogashira coupling, has been used to synthesize 1-aryl-4-(2-phenylethynyl) rsc.orgrsc.orgnih.govtriazolo[4,3-a]quinoxalines in a one-pot procedure. nih.gov A similar strategy could be envisioned starting from this compound.

Theoretical and Computational Investigations of 4 Chloro 2 Phenyl 1,8 Naphthyridine

Density Functional Theory (DFT) Studies

DFT has proven to be a robust method for investigating the electronic structure and properties of 1,8-naphthyridine (B1210474) derivatives. These studies are crucial for rational drug design and the development of new materials with tailored properties.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For 4-Chloro-2-phenyl-1,8-naphthyridine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to achieve this.

Table 1: Representative Calculated Geometric Parameters for a Substituted Quinoline (B57606) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | - |

| C-N (in ring) | 1.33 - 1.38 | - |

| C-Cl | 1.74 | - |

| C-C (inter-ring) | 1.49 | - |

| C-N-C | - | 117 - 120 |

| C-C-C (in ring) | - | 118 - 122 |

| C-C-Cl | - | 119 |

Note: The values in this table are representative and intended to illustrate the output of DFT calculations. Actual values for this compound would require a specific calculation.

Conformational analysis also investigates the potential for different spatial arrangements of the phenyl group relative to the naphthyridine core and the energy barriers between these conformations. This is important for understanding the molecule's flexibility and how it might interact with biological targets.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov

For this compound, the HOMO is typically localized on the more electron-rich regions, which may include the phenyl ring and the nitrogen atoms of the naphthyridine core. The LUMO, on the other hand, is generally distributed over the electron-deficient parts of the molecule. The presence of the electron-withdrawing chlorine atom can influence the energy levels of these orbitals.

DFT calculations can precisely determine the energies of the HOMO and LUMO, and thus the band gap energy. This information is vital for understanding the molecule's electronic transitions and its potential use in electronic devices or as a photosensitizer.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -2.0 to -1.0 |

| Band Gap (ΔE) | 3.5 to 5.0 |

| Ionization Potential (I) | 6.5 to 5.5 |

| Electron Affinity (A) | 2.0 to 1.0 |

| Chemical Hardness (η) | 1.75 to 2.5 |

| Electronegativity (χ) | 4.25 to 3.25 |

| Electrophilicity Index (ω) | 3.0 to 2.0 |

Note: These are typical ranges for similar aromatic heterocyclic compounds. The exact values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values.

Typically, red regions correspond to negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. These regions are often found around electronegative atoms like nitrogen and oxygen. Blue regions represent positive electrostatic potential, signifying areas of low electron density or electron deficiency, which are prone to nucleophilic attack. Green and yellow areas indicate regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the naphthyridine ring and the chlorine atom, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the phenyl and naphthyridine rings would be expected to show positive potential (blue), making them susceptible to nucleophilic attack.

The MEP analysis provides a qualitative understanding of the molecule's reactivity and intermolecular interactions, which is particularly useful in the context of drug-receptor binding.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The results provide a set of vibrational modes, each with a specific frequency and intensity.

By comparing the calculated vibrational spectrum with experimentally obtained spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be made. This correlation helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties.

For this compound, the calculated spectrum would show characteristic vibrational frequencies for the C-H stretching of the aromatic rings, the C=C and C=N stretching modes of the naphthyridine and phenyl rings, and the C-Cl stretching vibration. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for the approximations inherent in the theoretical methods.

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C=N Stretch | 1620 - 1580 |

| In-plane C-H Bend | 1300 - 1000 |

| Out-of-plane C-H Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

Note: These are general ranges for the assigned vibrational modes. A specific calculation for this compound would provide more precise values.

To understand the photophysical properties of a molecule, such as its absorption and emission of light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by determining the energies of its electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band.

For this compound, TD-DFT studies would reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, and their corresponding wavelengths. This information is crucial for understanding the molecule's color, fluorescence, and phosphorescence properties, which are important for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Quantum Chemical Calculations of Reaction Mechanisms and Pathways

Quantum chemical calculations can also be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

These calculations can provide valuable insights into the reactivity of the molecule, for example, in nucleophilic substitution reactions where the chlorine atom is displaced. Understanding the reaction mechanism at a molecular level is essential for optimizing reaction conditions and for designing new synthetic routes to novel derivatives.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 1,8-naphthyridine derivatives, MD simulations provide critical insights into their conformational flexibility, stability, and the nature of their interactions with biological macromolecules.

Research on various 1,8-naphthyridine analogues has demonstrated the utility of MD simulations in understanding their dynamic behavior. For instance, simulations lasting 100 nanoseconds have been employed to investigate the stability, conformation, and intermolecular interactions of promising 1,8-naphthyridine compounds with their target proteins. nih.gov These studies help to confirm the stability of the ligand-protein complex, which is a crucial aspect of molecular recognition. nih.gov

The simulations can reveal:

Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the molecule's atoms over the simulation period, researchers can assess the stability of its binding pose. A stable RMSD suggests that the compound remains securely bound in the target's active site.

Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. nih.gov The persistence of these bonds throughout the simulation is a strong indicator of binding affinity.

Solvent Effects: The surrounding solvent environment can significantly influence a molecule's conformation. nih.gov MD simulations that use explicit solvent models are crucial for accurately predicting conformations, especially in polar solvents where hydrogen bonding plays a key role. nih.govchemrxiv.org Studies on related macrocyclic structures have shown that the solvent can induce conformational switches, a dynamic flexibility that can be verified by methods like NMR spectroscopy. nih.govchemrxiv.org

Table 1: Key Findings from Molecular Dynamics Simulations of 1,8-Naphthyridine Derivatives

| Compound Series | Simulation Length | Key Findings | Reference |

| 1,8-Naphthyridine-3-carbonitrile analogues | 100 ns | Investigated stability, confirmation, and intermolecular interactions of a highly active compound with its target protein. | nih.gov |

| Substituted 1,8-Naphthyridine derivatives | Not Specified | Suggested the formation of a stable complex between the derivatives and the human A2A receptor. | nih.gov |

In Silico Molecular Docking Studies for Understanding Molecular Recognition and Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. researchgate.net This method is instrumental in understanding the molecular recognition process for 1,8-naphthyridine derivatives by elucidating their binding modes and affinities within the active sites of various biological targets. researchgate.net

Docking studies on a range of 1,8-naphthyridine compounds have identified key interactions that govern their binding. For example, derivatives have been docked into the binding sites of targets such as the human H1 receptor, the human estrogen receptor, topoisomerase II, and adenosine A2A receptors. nih.govresearchgate.netresearchgate.netresearchgate.net

Key insights from these studies include:

Binding Affinity: Docking programs calculate a scoring function to estimate the binding energy (e.g., in kcal/mol). Lower scores typically indicate stronger binding affinity. researchgate.net Several novel 1,8-naphthyridine derivatives have shown superior docking scores compared to standard reference compounds. researchgate.net

Binding Mode and Interactions: The studies reveal the precise orientation of the ligand in the binding pocket and identify specific amino acid residues involved in interactions. researchgate.net Hydrogen bonds are frequently identified as critical for stabilizing the ligand-receptor complex. mdpi.com For instance, the docking of a 1,8-naphthyridine derivative into the "doorstop pocket" of a target enzyme revealed crucial hydrogen bonds with Gln440 and Thr471 residues. mdpi.com

Structural Basis for Design: By visualizing the docked pose, researchers can understand why certain substitutions on the 1,8-naphthyridine scaffold enhance or diminish binding. This structural understanding is fundamental for designing more potent and selective molecules. nih.gov For example, some studies have shown that certain derivatives can intercalate with the DNA segment of the topoisomerase II enzyme, a unique binding pattern that informs future design strategies. researchgate.net

Table 2: Summary of Molecular Docking Studies on 1,8-Naphthyridine Derivatives

| Target Receptor/Enzyme | Key Findings | Reference |

| Human Estrogen Receptor (1ERR) | Most compounds showed better binding energy than the control drug, Tamoxifen. | researchgate.net |

| Topoisomerase II | A derivative (8b) was found to intercalate with the DNA segment of the enzyme, similar to the reference drug Vosaroxin. | researchgate.net |

| Adenosine A2A Receptor | Compounds 10c and 13b exhibited high docking scores (-8.407 and -8.562, respectively) and significant binding energy. | nih.gov |

| Schistosoma mansoni Thioredoxin Glutathione Reductase (SmTGR) | 1,8-Naphthyridine-2-carboxylate forms stabilizing H-bonds with Gln440 and Thr471 in the "doorstop pocket". | mdpi.com |

| Human H1 Receptor | Performed to understand the molecular interaction and binding mode of derivatives in the active site. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their activities. For 1,8-naphthyridine derivatives, QSAR models are developed to identify the key molecular descriptors that govern their function, thereby providing a framework for designing new compounds with desired properties.

These studies involve calculating various molecular descriptors—numerical values that quantify different aspects of a molecule's structure—and using statistical methods to find a correlation with activity.

Descriptor-Based Models: QSAR models for 1,8-naphthyridines have successfully utilized different types of descriptors. A model for 1,8-naphthyridin-4-ones used molecular connectivity indices to explain 87% of the variation in their inhibitory potency, indicating that the position, size, and polarity of substituents are the dominant controlling factors. nih.gov

3D-QSAR and Field Analysis: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by considering the 3D structure of the molecules. nih.gov CoMFA models for 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives have been developed to assess the steric and electrostatic interactions, generating statistically relevant models that map out regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

Design Principles: The ultimate goal of QSAR is to establish design principles. The models can predict the activity of virtual compounds before their synthesis, saving time and resources. researchgate.net By understanding the relationship between descriptors (e.g., hydrophobicity, electronic properties, steric bulk) and activity, chemists can make informed decisions on how to modify the this compound scaffold to optimize its properties.

Table 3: Molecular Descriptors Used in QSAR Models for 1,8-Naphthyridine Derivatives

| QSAR Model Type | Descriptor Class | Significance/Interpretation | Reference |

| 2D-QSAR | Molecular Connectivity Indices | The position, size, and polarity of substituents predominantly control activity. | nih.gov |

| 3D-QSAR (CoMFA) | Steric Fields | Identifies regions where bulky groups increase or decrease activity. | nih.gov |

| 3D-QSAR (CoMFA) | Electrostatic Fields | Maps regions where positive or negative electrostatic potential is favorable for activity. | nih.gov |

| General | 2D and/or 3D Descriptors | Used to decompose chemical structures to generate models from bioactive ligands. | researchgate.net |

Prediction of Molecular Descriptors and Drug-Likeness Parameters

In the early stages of molecular design, computational tools are used to predict various molecular descriptors and assess the "drug-likeness" of a compound. This process helps filter out molecules that are unlikely to be good candidates for further development due to poor physicochemical or pharmacokinetic properties. For derivatives of this compound, these predictions focus on theoretical properties relevant to its potential as a scaffold.

Lipinski's Rule of Five: This is a widely used guideline to evaluate drug-likeness. dovepress.com It states that a compound is more likely to be orally bioavailable if it satisfies certain criteria (e.g., MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). Studies on novel 1,8-naphthyridine derivatives often confirm that they adhere to these rules with zero violations, indicating favorable theoretical drug-like properties. researchgate.netdovepress.com

ADMET Prediction: Beyond simple rules, software can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov For example, in silico tools like SwissADME are used to generate bioavailability radar graphs, which provide a visual representation of a molecule's drug-likeness based on parameters like lipophilicity, size, polarity, solubility, flexibility, and saturation. researchgate.net These predictions, while theoretical, are invaluable for prioritizing which compounds to synthesize and test experimentally.

Table 4: Predicted Drug-Likeness and Molecular Descriptors for Representative 1,8-Naphthyridine Analogues

| Descriptor | Significance | Typical Predicted Value Range for Derivatives | Reference |

| Molecular Weight (MW) | Affects size and diffusion | < 500 Da | dovepress.com |

| LogP (Lipophilicity) | Influences permeability and solubility | 2.0 - 5.0 | dovepress.com |

| Hydrogen Bond Donors (HBD) | Affects solubility and membrane permeability | 0 - 2 | dovepress.com |

| Hydrogen Bond Acceptors (HBA) | Affects solubility and membrane permeability | 3 - 6 | dovepress.com |

| Lipinski's Rule Violations | General drug-likeness indicator | 0 | researchgate.netdovepress.com |

| Skin Permeability (Log Kp) | Rate of absorption through the skin | Low values (e.g., -4 to -6 cm/s) | dovepress.com |

Applications of 1,8 Naphthyridine Scaffolds in Material Science and Organic Synthesis

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the 1,8-naphthyridine (B1210474) ring system are well-known to act as effective coordination sites for a variety of metal ions. This has led to the development of numerous metal complexes with diverse applications. In principle, 4-Chloro-2-phenyl-1,8-naphthyridine could serve as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The presence of the chloro group at the 4-position and the phenyl group at the 2-position could electronically and sterically influence the coordination properties and the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Ruthenium Complexes)

Homogeneous and Heterogeneous Catalysis Applications (e.g., Hydroformylation)

Metal complexes derived from 1,8-naphthyridine ligands have shown promise in catalytic applications. Ruthenium carbonyl acetato complexes with bipyridine or phenanthroline ligands, for example, have been tested as catalysts in the hydroformylation of hex-1-ene. Furthermore, ruthenium (II) complexes with 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been evaluated as catalysts for the hydroformylation of styrene, demonstrating moderate activity. Despite these precedents, there is a lack of specific research on the application of metal complexes of this compound in either homogeneous or heterogeneous catalysis, including processes like hydroformylation.

Development of Fluorescent Dyes and Optical Materials

The rigid, planar structure of the 1,8-naphthyridine core often imparts favorable photophysical properties to its derivatives, making them attractive candidates for the development of fluorescent dyes and optical materials. However, dedicated research into the fluorescent properties of this compound and its potential application in this area is not documented in the available literature.

Utilization as Versatile Synthons and Building Blocks in Complex Molecule Synthesis

The reactivity of the chloro-substituent at the 4-position of the 1,8-naphthyridine ring makes this compound a potentially valuable synthon. This chloro group can, in theory, be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. While the synthesis of various 1,8-naphthyridine derivatives is a common practice in medicinal and materials chemistry, specific examples and detailed studies on the utilization of this compound as a building block are not prominently featured in published research.

Design and Synthesis of Photoactive and Electroactive Naphthyridine-Based Systems

The electron-deficient nature of the 1,8-naphthyridine ring system suggests its utility in the design of photoactive and electroactive materials, particularly in the field of organic electronics. Derivatives of 1,8-naphthyridine have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). Nevertheless, there is no specific information available regarding the design, synthesis, and characterization of photoactive or electroactive systems based on this compound.

Mechanistic Insights into Molecular Interactions of 1,8 Naphthyridine Derivatives

Structure-Activity Relationship (SAR) Studies: Modulating Substitution Patterns and Their Impact on Molecular Interactions

The biological profile and molecular recognition capabilities of 1,8-naphthyridine (B1210474) derivatives are intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies have been instrumental in elucidating these connections, providing a roadmap for the design of new derivatives with tailored properties.

Positional and Substituent Effects on Core Reactivity and Recognition

The 1,8-naphthyridine nucleus possesses several positions (C2, C3, C4, C5, C6, and C7) where substitutions can dramatically alter its electronic distribution, steric profile, and hydrogen-bonding capacity.

The introduction of a phenyl group at the C2 position , as seen in 4-Chloro-2-phenyl-1,8-naphthyridine, can significantly influence the molecule's planarity and potential for π-π stacking interactions with biological macromolecules. Research on 2-phenyl-7-methyl-1,8-naphthyridine derivatives has shown that further substitutions on this phenyl ring can modulate cytotoxic activity. nih.gov

The chloro substituent at the C4 position is an electron-withdrawing group, which can impact the reactivity of the naphthyridine core. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. In a series of 1,8-naphthyridine-3-carboxylic acid derivatives, the presence of a chloro-substituent was found to significantly increase antihistaminic activity. nih.gov

Modifications at other positions also play a crucial role. For instance, in the pursuit of antitumor agents, a 2-thiazolyl group at the N-1 position and an aminopyrrolidine moiety at the C-7 position of the 1,8-naphthyridine ring were identified as being essential for potent cytotoxicity. nih.gov Furthermore, studies on antimycobacterial 3- or 4-phenyl-1,8-naphthyridine derivatives revealed that a piperidinyl group at the C2 or C7 position was more effective than a morpholinyl group, highlighting the sensitivity of molecular recognition to the nature of the substituent. rsc.org

| Position | Substituent Type | Observed Impact on Molecular Interactions/Activity | Reference |

| C2 | Phenyl | Potential for π-π stacking, can be further substituted to modulate activity. | nih.gov |

| C3 | Carboxylic acid, Formyl | Carboxy group not essential for antitumor activity; formyl derivative showed comparable activity. | nih.gov |

| C4 | Chloro | Increases antihistaminic activity in certain derivatives. | nih.gov |

| C7 | Aminopyrrolidine | More effective than other amines for antitumor activity. | nih.gov |

| C7 | Piperidinyl | More effective than morpholinyl for antimycobacterial activity. | rsc.org |

Conformational Analysis and its Influence on Interaction Modes

Understanding Binding Principles of Naphthyridine Scaffolds with Macromolecules

The binding of 1,8-naphthyridine derivatives to macromolecules is governed by a combination of chemical interactions. The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a binding site.

Studies involving the interaction of naphthyridine-based receptors with biotin (B1667282) analogues have demonstrated the importance of hydrogen bonding in molecular recognition. The use of ¹H-NMR titrations has allowed for the quantification of these binding events, revealing that enhanced hydrogen bonding donor strength in the receptor leads to more potent binding. rsc.org

In the context of DNA as a macromolecular target, some 1,8-naphthyridine derivatives are known to act as intercalators or topoisomerase inhibitors. The planar aromatic system of the naphthyridine core facilitates insertion between DNA base pairs (intercalation), an interaction stabilized by van der Waals forces and π-π stacking. The substituents on the naphthyridine ring then interact with the sugar-phosphate backbone or the functional groups of the bases in the major or minor grooves of the DNA.

Rational Design Principles for Modulating Molecular Recognition

The insights gained from SAR and binding studies form the basis for the rational design of new 1,8-naphthyridine derivatives with improved molecular recognition properties. This process often involves a combination of chemical synthesis and computational modeling.

One common strategy is scaffold hopping , where the 1,8-naphthyridine core is used as a template to mimic the key interactions of a known active compound. Another approach is substituent modification , where different functional groups are systematically introduced to probe the steric and electronic requirements of a binding site. For example, to enhance the binding affinity for a target with a hydrophobic pocket, lipophilic substituents might be added. Conversely, to improve interaction with a polar region, hydrogen bond donors or acceptors would be incorporated.

In silico methods, such as molecular docking, are increasingly used to predict the binding modes and affinities of designed compounds before their synthesis. nih.gov This computational pre-screening helps to prioritize which derivatives are most likely to succeed, saving time and resources in the drug discovery process.

Intermolecular Forces and Non-Covalent Interactions Governing Binding Events

The binding of any ligand to its macromolecular target is a complex interplay of various non-covalent interactions. For 1,8-naphthyridine derivatives, the key intermolecular forces include:

Hydrogen Bonds: As mentioned, the nitrogen atoms of the naphthyridine ring are potent hydrogen bond acceptors. Substituents with -NH or -OH groups can act as hydrogen bond donors.

π-π Stacking: The aromatic nature of the naphthyridine core and the phenyl substituent in this compound allows for stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target or with the bases of DNA.

Hydrophobic Interactions: Nonpolar substituents on the naphthyridine ring can favorably interact with hydrophobic regions of a protein, driven by the release of ordered water molecules from the binding interface.

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with an electron-rich atom (like oxygen or nitrogen) in the binding site. This is a directional interaction that can contribute significantly to binding affinity and selectivity.

The collective effect of these non-covalent interactions determines the strength and specificity of the binding event.

Future Research Directions in 4 Chloro 2 Phenyl 1,8 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic routes to 1,8-naphthyridine (B1210474) derivatives often rely on harsh reaction conditions, expensive metal catalysts, and organic solvents, posing environmental and economic challenges. acs.org The future of 4-chloro-2-phenyl-1,8-naphthyridine synthesis lies in the adoption of green and sustainable chemistry principles.

Key research avenues include:

Eco-Friendly Methodologies: A significant shift is toward aqueous synthesis. The Friedländer reaction, a classic method for quinoline (B57606) and naphthyridine synthesis, has been successfully adapted to be performed in water, sometimes catalyzed by inexpensive and biocompatible ionic liquids, achieving excellent yields on a gram scale. acs.org Other green approaches involve solvent-free solid-state reactions and the use of microwave irradiation to reduce reaction times and energy consumption. dntb.gov.uaresearchgate.net

Advanced Catalysis: The use of nanocatalysts, such as SiO2 nanoparticles, is emerging as a method for efficient synthesis of 1,8-naphthyridine precursors. Furthermore, visible-light-supported, one-pot multicomponent reactions catalyzed by organic photocatalysts represent a cutting-edge, energy-efficient strategy for constructing the naphthyridine core. researchgate.net

Atom Economy: Three-component condensation reactions performed at room temperature exemplify a move towards more atom-economical processes that build molecular complexity in a single step under mild conditions. organic-chemistry.org

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Synthesis | Often requires harsh conditions, organic solvents, metal catalysts. | Well-established and versatile. | acs.org |

| Aqueous Friedländer Reaction | Uses water as a solvent, may use ionic liquid catalysts. | Sustainable, high-yielding, gram-scale feasible. | acs.org |

| Microwave-Assisted Synthesis | Uses microwave heating. | Short reaction times, increased energy efficiency, high yields. | researchgate.net |

| Visible-Light Photocatalysis | Four-component, one-pot synthesis using a photocatalyst. | Green, high yields, short reaction times, reusable catalyst. | researchgate.net |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The reactivity of the this compound core is a rich field for further exploration. The chlorine atom at the C-4 position serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions. Future work will focus on expanding the toolkit of chemical transformations.

Potential research areas include:

Novel Coupling Chemistries: While standard cross-coupling reactions are used, there is scope to explore more advanced or unconventional coupling partners to install unique functionalities. This includes developing new catalytic systems that can operate under milder conditions or tolerate a broader range of functional groups.

Late-Stage Functionalization: Developing methods to selectively modify the phenyl ring or other positions on the naphthyridine core after the main scaffold is constructed is a key goal. This would allow for the rapid generation of diverse molecular libraries for screening purposes.

Ring System Manipulations: Research into reactions that alter the heterocyclic core itself, such as ring-opening, ring-expansion, or cycloaddition reactions, could lead to the discovery of entirely new classes of compounds with novel properties.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and rationally designing new ones. The application of advanced analytical and computational methods will be instrumental in elucidating the intricate details of chemical transformations involving this compound.

Future approaches will likely involve:

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for proposing and validating plausible reaction mechanisms. acs.org Molecular docking studies are already used to understand the binding interactions of naphthyridine derivatives with biological targets, and this can be expanded to predict reactivity and guide derivatization. nih.gov

In Situ Spectroscopy: Techniques like real-time NMR and IR spectroscopy can monitor reactions as they occur, providing direct evidence for the formation of transient intermediates and helping to map the entire reaction pathway.